molecular formula C17H18BrN3O3 B14990205 5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14990205
M. Wt: 392.2 g/mol
InChI Key: UQKKYJMLKWEWQM-UHFFFAOYSA-N
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Description

5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a bromo, ethoxy, and methoxy benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one apart from similar compounds is its specific substitution pattern on the benzimidazole core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H18BrN3O3

Molecular Weight

392.2 g/mol

IUPAC Name

5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C17H18BrN3O3/c1-3-24-15-7-10(6-12(18)16(15)23-2)9-19-11-4-5-13-14(8-11)21-17(22)20-13/h4-8,19H,3,9H2,1-2H3,(H2,20,21,22)

InChI Key

UQKKYJMLKWEWQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Br)OC

Origin of Product

United States

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